molecular formula C5H5BrN2O2 B1267981 5-Bromofuran-2-carbohydrazide CAS No. 89282-37-1

5-Bromofuran-2-carbohydrazide

Cat. No. B1267981
CAS RN: 89282-37-1
M. Wt: 205.01 g/mol
InChI Key: AKANWSCBFOMJNS-UHFFFAOYSA-N
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Description

5-Bromofuran-2-carbohydrazide is a compound with the molecular weight of 205.01 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .


Synthesis Analysis

Carbohydrazides and their Schiff bases are important classes of heterocycles that are employed in the area of organic chemistry . A series of potentially bioactive compounds containing carbohydrazide functionality and their hydrazone derivatives have been synthesized . A series of Schiff bases have been prepared by the condensation of 5-bromofuran-2-carboxyhydrazide with different aromatic and heterocyclic aldehydes .


Molecular Structure Analysis

The molecular structure of 5-Bromofuran-2-carbohydrazide is represented by the linear formula C5H5BrN2O2 . The InChI key for this compound is AKANWSCBFOMJNS-UHFFFAOYSA-N .


Chemical Reactions Analysis

Carbohydrazides and their Schiff bases have been synthesized and screened for antibacterial, anticancer, antifungal, and anti-inflammatory activities . The synthesis of various 2-(substituted phenyl/quinolin 2-yl/6-methoxy naphthalen 2-yl)-3-(5’-bromofuran-2’-carboxamido) – thiazolidine-4-ones by cyclocondensation reaction between Schiff bases and thioglycolic acid has been reported .


Physical And Chemical Properties Analysis

5-Bromofuran-2-carbohydrazide is a solid substance with a molecular weight of 205.01 . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

Application 1: Anticancer Therapeutic Potential

  • Summary of the Application: 5-Bromofuran-2-carbohydrazide, as a benzofuran scaffold, has shown potential in the development of anticancer therapeutics . Benzofuran moieties are the main component of many biologically active natural and synthetic heterocycles . These heterocycles have unique therapeutic potentials and are involved in various clinical drugs .
  • Results or Outcomes: The reported results confirmed the extraordinary inhibitory potency of such benzofurans against a panel of human cancer cell lines compared with a wide array of reference anticancer drugs . Many of the described benzofurans are promising candidates for development as anticancer agents .

Application 2: Synthesis and Biological Activities

  • Summary of the Application: Carbohydrazides and their Schiff bases, which include 5-Bromofuran-2-carbohydrazide, are important classes of heterocycles that have tremendous applications in physical and inorganic chemistry . They have been synthesized and screened for various biological activities .
  • Results or Outcomes: A series of potentially bioactive compounds containing carbohydrazide functionality and their hydrazone derivatives have been synthesized and screened for antibacterial, anticancer, antifungal, and anti-inflammatory activities, among others .

Application 3: Furan Platform Chemicals

  • Summary of the Application: Furan platform chemicals (FPCs) are directly available from biomass and have a wide range of applications . 5-Bromofuran-2-carbohydrazide, as a furan derivative, could potentially be used in this context .
  • Methods of Application or Experimental Procedures: The manufacture and uses of FPCs involve a switch from traditional resources such as crude oil to biomass . The exact methods for 5-Bromofuran-2-carbohydrazide were not detailed in the sources I found.
  • Results or Outcomes: The main purpose of using FPCs is to show the spectacular range of compounds that can be economically synthesized from biomass . The potential applications of these bio-based materials go beyond the broadly promoted manufacture of fuels and monomers .

Application 4: Antimicrobial Agents

  • Summary of the Application: Benzofuran derivatives, such as 5-Bromofuran-2-carbohydrazide, have emerged as a pharmacophore of choice for designing antimicrobial agents .
  • Methods of Application or Experimental Procedures: The synthesized compound, benzofuran carbohydrazide, was tested for its antimicrobial activities . The exact methods for 5-Bromofuran-2-carbohydrazide were not detailed in the sources I found.
  • Results or Outcomes: The synthesized compound displayed excellent activities against E. coli and S. aureus, when compared with the standard drug norfloxacin .

Application 5: Chemical Intermediate

  • Summary of the Application: 5-Bromofuran-2-carbohydrazide can be used as a chemical intermediate in the synthesis of other complex organic compounds .
  • Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures for 5-Bromofuran-2-carbohydrazide as a chemical intermediate depend on the specific synthesis pathway and the target compound .
  • Results or Outcomes: The outcomes of using 5-Bromofuran-2-carbohydrazide as a chemical intermediate would vary depending on the specific synthesis pathway and the target compound .

Application 6: Hydrazone Derivatives

  • Summary of the Application: Carbohydrazides and their hydrazone derivatives have been synthesized and screened for various biological activities . 5-Bromofuran-2-carbohydrazide could potentially be used to synthesize hydrazone derivatives .
  • Results or Outcomes: A series of potentially bioactive compounds containing carbohydrazide functionality and their hydrazone derivatives have been synthesized and screened for antibacterial, anticancer, antifungal, and anti-inflammatory activities, among others .

Safety And Hazards

5-Bromofuran-2-carbohydrazide is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It should be handled with care, avoiding breathing dust/fume/gas/mist/vapors/spray, and protective gloves/clothing/eye protection/face protection should be worn .

Future Directions

The switch from traditional resources such as crude oil to biomass in substantial parts of the chemical industry has begun . This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries . Furan platform chemicals (FPCs) directly available from biomass have a wide range of potential applications .

properties

IUPAC Name

5-bromofuran-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O2/c6-4-2-1-3(10-4)5(9)8-7/h1-2H,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKANWSCBFOMJNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)Br)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20332835
Record name 5-bromofuran-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromofuran-2-carbohydrazide

CAS RN

89282-37-1
Record name 5-bromofuran-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 89282-37-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 5-bromo-furan-2-carboxylic acid (38.2 g, 200 mmol) and thionylchloride (163.1 g, 1.37 mol) was stirred at 70° C. overnight. The mixture of 5-bromo-furan-2-carbonyl chloride was evaporated, solved in tetrahydrofuran (10 ml) and added to a mixture of hydrazine monohydrate (120.1 g, 2.4 mol), followed by stirring for 0.5 hours at <5° C. Water (50 ml) was added followed by filtration. The crystalline product was recrystallized from ethanol (125 ml, 96%). Yield 21.2 g (52%).
Quantity
38.2 g
Type
reactant
Reaction Step One
Quantity
163.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
120.1 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
RB Patel - 2015 - shodhgangotri.inflibnet.ac.in
… In the present work, the condensation of 5-bromofuran-2-carbohydrazide with different … In the present work, the condensation of 5-bromofuran-2carbohydrazide with 2-phenyl-4-(…
Number of citations: 3 shodhgangotri.inflibnet.ac.in
A Solankee, S Solankee, G Patel - Rasayan J Chem, 2008 - rasayanjournal.co.in
… 5Imidazlones have been prepared by the condensation of different 5-oxazolones (Azlactons) with 5-bromofuran-2-carbohydrazide. 5-Oxazolone derivatives have been prepared by …
Number of citations: 17 www.rasayanjournal.co.in
A Solankee, S Solankee, G Patel - Oriental Journal of Chemistry, 2008 - academia.edu
… 5-Bromofuran2-carbohydrazide(1) reacts with different aromatic aldehydes to give hydrazones (2a-e). This on cyclocondensation with mercapto acetic acid yielded 4-oxo-thiazolidines (…
Number of citations: 3 www.academia.edu
AN Solankee, RB Patel - Advances in Applied Science Research, 2013
Number of citations: 3
Y Sun, S Kim, SY Shin, K Takemura… - Available at SSRN …, 2023 - papers.ssrn.com
Clinically available antifungal drugs have therapeutic limitations due to toxicity, narrow spectrum of activity, and intrinsic or acquired drug resistance. Thus, there is an urgent need for …
Number of citations: 2 papers.ssrn.com
EL Onyeyilim, MA Ezeokonkwo… - Mini Reviews in …, 2022 - ingentaconnect.com
… of 5-bromofuran-2-carbohydrazide and their derivatives (97a-f and 98a-f) as antimicrobial agents. This was achieved by refluxing stoichiometric moles of 5Bromofuran-2-carbohydrazide …
Number of citations: 5 www.ingentaconnect.com
S Bala, M Saini, S Kamboj, G Uppal… - Asian Journal of …, 2011 - indianjournals.com
… The condensation reaction of oxazolones 33 with 5-bromofuran-2-carbohydrazide 34 in the presence of pyridine gave 5-imidazolones 35, which exhibit potent antibacterial activity …
Number of citations: 3 www.indianjournals.com
A Razzaq - 2011 - search.proquest.com
MATERIALS AND METHODS: The imidazolinone derivatives are synthesized from known literature method and screened for anti-microbial activity by cup-plate method and …
Number of citations: 0 search.proquest.com
S Kim - 2022 - search.proquest.com
Over the past decade, there have been significant advances in computer-aided drug design (CADD), and it has been widely used to improve target activity while maintaining desirable …
Number of citations: 0 search.proquest.com
A Solankee, P Rajnikant - Arch Appl Sci Res, 2013
Number of citations: 9

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